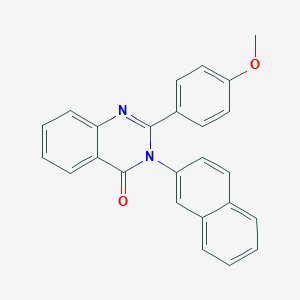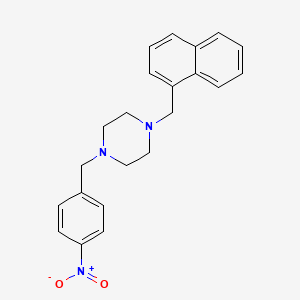![molecular formula C27H37N3 B10880698 1-Phenyl-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine](/img/structure/B10880698.png)
1-Phenyl-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with phenyl and cyclohexyl groups. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry.
Preparation Methods
The synthesis of 1-Phenyl-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Deprotection of these intermediates with reagents like PhSH (thiophenol) followed by selective intramolecular cyclization can yield the desired piperazine derivative .
Industrial production methods often involve the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst . This process is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
1-Phenyl-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
1-Phenyl-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Piperazine derivatives are known for their therapeutic potential, and this compound is no exception.
Industry: In the pharmaceutical industry, it serves as an intermediate in the production of various drugs.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine involves its interaction with specific molecular targets. It is known to bind to receptors in the central nervous system, such as the NMDA (N-methyl-D-aspartate) receptor . This binding inhibits the receptor’s activity, leading to effects such as analgesia and sedation. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
1-Phenyl-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine can be compared to other piperidine and piperazine derivatives:
Phencyclidine (PCP): Both compounds share a similar structure and mechanism of action, binding to the NMDA receptor.
Ketamine: Another NMDA receptor antagonist, ketamine, has similar pharmacological effects but differs in its chemical structure.
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C27H37N3 |
|---|---|
Molecular Weight |
403.6 g/mol |
IUPAC Name |
1-phenyl-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine |
InChI |
InChI=1S/C27H37N3/c1-3-7-23(8-4-1)24-11-13-26(14-12-24)28-17-15-27(16-18-28)30-21-19-29(20-22-30)25-9-5-2-6-10-25/h1-10,24,26-27H,11-22H2 |
InChI Key |
PSYGAJJEDFKFIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCC(CC3)N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Cyclohepta[4,5]thieno[2,3-b]quinolin-12-amine, 2-(1,1-dimethylethyl)-2,3,4,7,8,9,10,11-octahydro-](/img/structure/B10880631.png)

![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetamide](/img/structure/B10880639.png)
![1-[1-(3-Methylbenzyl)piperidin-4-yl]azepane](/img/structure/B10880641.png)
![1-(3-Phenylpropyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10880643.png)
![1-(Cyclohex-3-en-1-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B10880646.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B10880650.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)butan-1-one](/img/structure/B10880662.png)
![1-[4-(4-Ethylbenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10880664.png)
![N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide](/img/structure/B10880666.png)
![N'-[(E)-(3-ethoxy-4-methoxyphenyl)methylidene]naphthalene-2-sulfonohydrazide](/img/structure/B10880671.png)
![4-[1-(2-Methoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B10880674.png)

